2,4,6-Tripropyl-1,3,5-trioxane

Catalog No.
S1896574
CAS No.
2396-43-2
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tripropyl-1,3,5-trioxane

CAS Number

2396-43-2

Product Name

2,4,6-Tripropyl-1,3,5-trioxane

IUPAC Name

2,4,6-tripropyl-1,3,5-trioxane

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3

InChI Key

OXSRKPVVVMMMER-UHFFFAOYSA-N

SMILES

CCCC1OC(OC(O1)CCC)CCC

Canonical SMILES

CCCC1OC(OC(O1)CCC)CCC

Synthesis of Cyclic Trimer of Carbon Dioxide

Synthesis of Anhydrous Formaldehyde

Synthesis of Polyoxymethylene and Hyperbranched Polyesters

Binder in Textiles and Wood Products

Anhydrous Source of Formaldehyde

2,4,6-Tripropyl-1,3,5-trioxane is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol. It features a cyclic structure consisting of three oxygen atoms and three carbon atoms arranged in a six-membered ring. This compound is part of the trioxane family, which includes various isomers and derivatives, and is characterized by its stability and solubility in water .

  • Flammability: Organic compounds with carbon-hydrogen bonds are generally flammable.
  • Potential for irritation: Ethers can irritate the skin and eyes [].

The formation of 2,4,6-tripropyl-1,3,5-trioxane typically occurs through the reaction of three molecules of propylene oxide. This reaction has an enthalpy change of approximately -29.45 kJ/mol, indicating that it is exothermic. The compound can also undergo hydrolysis and other chemical transformations typical of trioxanes, which may yield different products depending on the reaction conditions.

Research indicates that 2,4,6-tripropyl-1,3,5-trioxane exhibits potential biological activity. It has been identified as a product in the hydrolysis of polyvinyl butyral (PVB), which is significant for accurately quantifying butyral groups in PVB using gas-liquid chromatography methods. This finding underscores its relevance in analytical chemistry and material science.

The synthesis of 2,4,6-tripropyl-1,3,5-trioxane can be achieved through several methods:

  • Cyclic Trimerization: The most common method involves the acid-catalyzed cyclic trimerization of formaldehyde or propylene oxide.
  • Multi-Step Synthesis: Similar compounds can be synthesized through multi-step processes involving chlorination and cyclotrimerization followed by dehydrochlorination .

2,4,6-Tripropyl-1,3,5-trioxane finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for producing polyacetals and other polymers.
  • Analytical Chemistry: Its presence in PVB hydrolysis products aids in the accurate quantification of butyral groups.
  • Potential Biocidal

Several compounds share structural similarities with 2,4,6-tripropyl-1,3,5-trioxane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3,5-TrioxaneC₃H₆O₃Stable cyclic trimer of formaldehyde; used as a formaldehyde source
2,4,6-Triphenyl-1,3,5-trioxaneC₂₁H₁₈O₃Contains phenyl groups; used in organic synthesis
2,4,6-Trialkyl-1,3,5-trioxanesC₁₂H₂₄O₃General class including various alkyl substitutions

Uniqueness

The uniqueness of 2,4,6-tripropyl-1,3,5-trioxane lies in its specific alkyl substitution pattern (tripropyl), which influences its physical properties and reactivity compared to other trioxanes. Its role in analytical chemistry for quantifying butyral groups further distinguishes it from similar compounds.

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2396-43-2

General Manufacturing Information

1,3,5-Trioxane, 2,4,6-tripropyl-: INACTIVE

Dates

Modify: 2024-04-14

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